molecular formula C14H16FN3O2S B215388 2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole

2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole

Cat. No. B215388
M. Wt: 309.36 g/mol
InChI Key: MHRPGMRZCPKRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole is a chemical compound that has been studied extensively due to its potential for use in scientific research applications. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, as well as biochemical and physiological effects. In

Scientific Research Applications

2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole has been studied for its potential use in scientific research applications such as cancer research, inflammation, and pain management. This compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs to treat these conditions.

Mechanism of Action

The mechanism of action of 2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole involves the inhibition of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole has been found to have other biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related conditions. It has also been found to have a protective effect on the liver, potentially making it a candidate for the development of drugs to treat liver disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole in lab experiments is its specificity for COX inhibition. This compound has been found to selectively inhibit COX-2, which is involved in inflammation and pain, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, a limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole. One direction is the development of new drugs based on this compound for the treatment of inflammation, pain, and liver disease. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to explore the potential toxicity of this compound and to develop methods for minimizing its toxicity.

Synthesis Methods

The synthesis of 2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole involves the reaction of 4-fluorobenzene-1-sulfanyl chloride with 2-ethyl-4-nitro-1-propylimidazole in the presence of a base. The resulting product is purified through recrystallization to obtain the final compound.

properties

Product Name

2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole

Molecular Formula

C14H16FN3O2S

Molecular Weight

309.36 g/mol

IUPAC Name

2-ethyl-5-(4-fluorophenyl)sulfanyl-4-nitro-1-propylimidazole

InChI

InChI=1S/C14H16FN3O2S/c1-3-9-17-12(4-2)16-13(18(19)20)14(17)21-11-7-5-10(15)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

MHRPGMRZCPKRHE-UHFFFAOYSA-N

SMILES

CCCN1C(=NC(=C1SC2=CC=C(C=C2)F)[N+](=O)[O-])CC

Canonical SMILES

CCCN1C(=NC(=C1SC2=CC=C(C=C2)F)[N+](=O)[O-])CC

Origin of Product

United States

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